![molecular formula C13H17N B12927613 rel-(1R,2R,3S,4S)-3-Phenylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12927613.png)
rel-(1R,2R,3S,4S)-3-Phenylbicyclo[2.2.1]heptan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rel-(1R,2R,3S,4S)-3-Phenylbicyclo[2.2.1]heptan-2-amine: is a bicyclic amine compound characterized by its unique structure, which includes a phenyl group attached to a bicyclo[221]heptane framework
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,2R,3S,4S)-3-Phenylbicyclo[2.2.1]heptan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as norbornene and phenylamine.
Cycloaddition Reaction: A Diels-Alder reaction is performed between norbornene and a suitable dienophile to form the bicyclo[2.2.1]heptane core.
Functional Group Introduction: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.
Amine Introduction: The amine group is introduced through reductive amination or other suitable amination reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Synthesis: It serves as a building block in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of rel-(1R,2R,3S,4S)-3-Phenylbicyclo[2.2.1]heptan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, leading to inhibition or activation of biological pathways. The phenyl group enhances its binding affinity and specificity.
相似化合物的比较
- rel-(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxamide
- (1R,2R,4S)-rel-Bicyclo[2.2.1]heptan-2-amine
- rac-(1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride
Uniqueness:
- Structural Features: The presence of the phenyl group in rel-(1R,2R,3S,4S)-3-Phenylbicyclo[2.2.1]heptan-2-amine distinguishes it from other similar compounds, providing unique chemical and biological properties.
- Reactivity: The compound’s reactivity in various chemical reactions, such as oxidation and substitution, sets it apart from its analogs.
This detailed article provides a comprehensive overview of rel-(1R,2R,3S,4S)-3-Phenylbicyclo[221]heptan-2-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C13H17N |
|---|---|
分子量 |
187.28 g/mol |
IUPAC 名称 |
(1R,2R,3S,4S)-3-phenylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C13H17N/c14-13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-5,10-13H,6-8,14H2/t10-,11+,12+,13+/m0/s1 |
InChI 键 |
YESNBFAEPGJCQQ-UMSGYPCISA-N |
手性 SMILES |
C1C[C@@H]2C[C@H]1[C@H]([C@@H]2N)C3=CC=CC=C3 |
规范 SMILES |
C1CC2CC1C(C2N)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



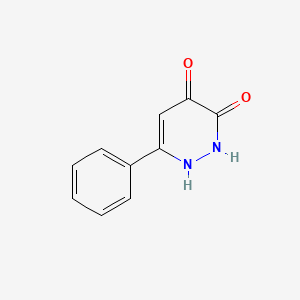
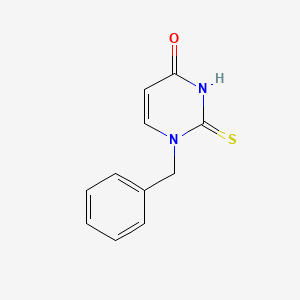

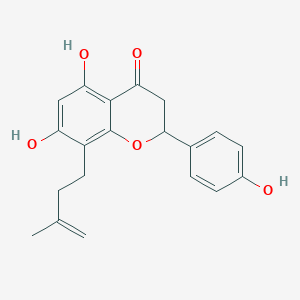
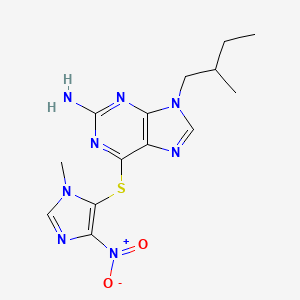
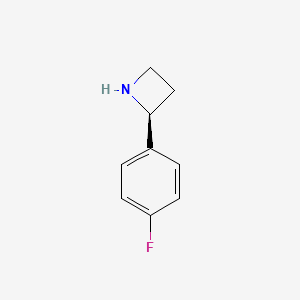
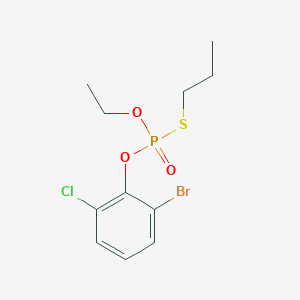

![5-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B12927578.png)
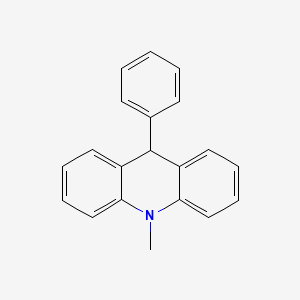
![Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-](/img/structure/B12927588.png)
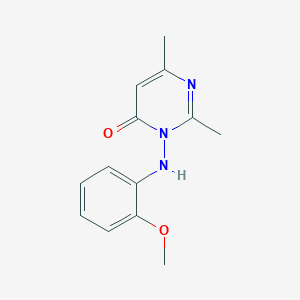
![5-(2-Phenylquinolin-4-yl)-4H-[1,2,4]triazol-3-thiol](/img/structure/B12927606.png)
